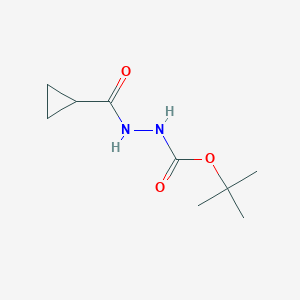

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

Description

BenchChem offers high-quality tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(cyclopropanecarbonylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-10-7(12)6-4-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSQVAKYNDQLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705490 | |

| Record name | tert-Butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851295-78-8 | |

| Record name | tert-Butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate synthesis protocol

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate, a valuable building block in modern medicinal chemistry and drug development. We delve into the strategic rationale behind the synthetic route, offer detailed, step-by-step procedures for the preparation of key intermediates—tert-Butyl carbazate and Cyclopropanecarbonyl chloride—and culminate in the final, optimized coupling reaction. The causality behind experimental choices, troubleshooting common issues, and critical safety considerations are explained from the perspective of a senior application scientist. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a robust and reproducible methodology for obtaining this key molecular scaffold.

Introduction: Significance of the Target Molecule

Hydrazine derivatives are a cornerstone of medicinal chemistry, prized for their versatile reactivity and presence in numerous bioactive compounds.[1][2] The N-N linkage serves as a key structural motif in a growing number of pharmaceutical agents.[3] Within this class, tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate (CAS 851295-78-8) emerges as a particularly important intermediate.

The molecule incorporates two critical pharmacophores: the cyclopropyl ring and the Boc-protected hydrazine moiety. The cyclopropyl group is often used as a bioisostere for phenyl rings or other larger groups to improve metabolic stability, reduce off-target toxicity, and enhance binding affinity. The Boc-protected hydrazine (tert-Butyl carbazate) is a fundamental reagent for introducing a nucleophilic nitrogen center, essential for constructing more complex heterocyclic systems or for use in peptide synthesis.[4][5] Consequently, the target molecule is a precursor for synthesizing pyrazoles, pyridazines, and other heterocycles of therapeutic interest.[1] A reliable, well-understood, and scalable synthesis is therefore paramount for drug discovery programs that utilize this scaffold.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and industrially viable approach to synthesizing tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is through a direct acylation reaction. A retrosynthetic disconnection across the amide (acyl-hydrazide) bond reveals two readily accessible precursors: tert-Butyl carbazate (1) and an activated form of cyclopropanecarboxylic acid, typically Cyclopropanecarbonyl chloride (2) .

This strategy is advantageous due to the high reactivity of the acid chloride, which ensures an efficient and often high-yielding coupling reaction with the terminal amine of the Boc-protected hydrazine. The overall synthetic workflow is depicted below.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. psvmkendra.com [psvmkendra.com]

- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate, a key bifunctional molecule widely utilized in modern synthetic and medicinal chemistry. As a derivative of hydrazine protected by a tert-butoxycarbonyl (Boc) group, this compound serves as a crucial building block for introducing the cyclopropylcarbonyl hydrazine moiety into more complex molecular architectures. This guide delves into its core chemical properties, provides detailed and validated protocols for its synthesis and characterization, explores its chemical reactivity and stability, and highlights its applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile reagent.

Introduction and Significance

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate, often referred to as Boc-cyclopropyl-hydrazide, is a chemical entity of significant interest in the field of organic synthesis, particularly in the construction of novel heterocyclic compounds and pharmacologically active agents. Its structure uniquely combines three key functional components:

-

A Cyclopropyl Ring: This strained, three-membered carbocycle imparts unique conformational rigidity and metabolic stability to molecules. Its incorporation is a common strategy in drug design to improve potency and pharmacokinetic profiles.

-

A Hydrazine Linker: The N-N bond of the hydrazine moiety provides a versatile point for further chemical elaboration, commonly used in the formation of pyrazoles, pyridazines, and other nitrogen-containing heterocycles.

-

A Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group masks the reactivity of one of the hydrazine's nitrogen atoms. This protection is crucial for regioselective reactions, allowing chemists to control which nitrogen participates in subsequent transformations. The Boc group is prized for its stability under a wide range of conditions and its clean, efficient removal under acidic conditions.[1][2][3]

The strategic combination of these features makes this compound an invaluable intermediate for synthesizing complex molecules, enabling the controlled and predictable introduction of the cyclopropylcarbonyl hydrazine fragment.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research.

Physicochemical Data

The core properties of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆N₂O₃ | PubChem |

| Molecular Weight | 200.24 g/mol | PubChem |

| Appearance | White to off-white solid/crystals | Sigma-Aldrich |

| Melting Point | 103-107 °C | Sigma-Aldrich |

| CAS Number | 161486-53-3 | Sigma-Aldrich |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform. | General Chemical Knowledge |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

-

A multiplet in the range of 0.7-1.0 ppm corresponding to the four protons on the cyclopropyl ring (CH₂-CH₂).

-

A multiplet around 1.5-1.7 ppm for the single proton on the cyclopropyl ring (CH).

-

A sharp singlet at approximately 1.45 ppm, integrating to 9 protons, which is characteristic of the tert-butyl ((CH₃)₃C) group of the Boc protector.[4][5][6]

-

Two broad singlets, corresponding to the two N-H protons of the hydrazine and carbamate groups, which may appear over a wide range and can exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework:

-

Signals for the cyclopropyl carbons: one CH carbon and two equivalent CH₂ carbons.

-

A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Two signals in the carbonyl region (~155-175 ppm) corresponding to the amide and carbamate carbonyl carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ at m/z 201.12, confirming the molecular weight.

Synthesis and Purification

The most common and reliable method for preparing tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is through the acylation of tert-butyl carbazate with cyclopropanecarbonyl chloride.[7][8] This method is efficient, scalable, and utilizes readily available starting materials.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

tert-Butyl carbazate (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl carbazate (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Acylation: Dissolve cyclopropanecarbonyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality Insight: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of undesired side products, such as the di-acylated hydrazine. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation, which would otherwise protonate the starting materials and halt the reaction.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated NaHCO₃ solution, and finally, brine.

-

Causality Insight: The water wash removes the triethylamine hydrochloride salt. The bicarbonate wash removes any remaining traces of acid chloride or HCl. The brine wash helps to remove residual water from the organic layer, facilitating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to afford the pure white solid product.

Reactivity and Applications in Drug Discovery

The primary utility of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate lies in its predictable reactivity, which is dominated by the chemistry of the Boc-protected hydrazine.

Boc Group Deprotection

The Boc group is readily cleaved under acidic conditions to unmask the terminal hydrazine nitrogen. This is the most common transformation this molecule undergoes.

Caption: Acid-catalyzed deprotection of the Boc group.

Protocol for Boc Deprotection:

-

Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (2-4 eq) or a 4M solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product is the corresponding salt (e.g., trifluoroacetate or hydrochloride salt) of cyclopropanecarbohydrazide, which can often be used directly in the next step.

Synthesis of Heterocycles

The deprotected hydrazine, cyclopropanecarbohydrazide, is a potent binucleophile. It is extensively used in condensation reactions with 1,3-dicarbonyl compounds (or their equivalents) to construct five-membered heterocycles, most notably pyrazoles.

Example: Pyrazole Synthesis The reaction of cyclopropanecarbohydrazide with a 1,3-diketone proceeds via a condensation-cyclization sequence to yield a substituted pyrazole. This pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Identification: While not acutely toxic, the compound should be handled with care. It may cause skin and eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[11][12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Keep away from sources of ignition.[9][11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is a strategically designed and highly valuable building block for organic and medicinal chemistry. Its robust synthesis, well-defined spectroscopic signature, and predictable reactivity make it an essential tool for researchers. The ability to cleanly unmask a reactive hydrazine moiety following other synthetic transformations allows for its late-stage introduction, providing a powerful method for the synthesis of complex nitrogen-containing heterocycles and novel drug candidates.

References

-

tert-Butyl Carbazate (N-Boc-Hydrazine). (2022). MDPI. [Link]

-

PubChem. tert-Butyl carbazate. National Center for Biotechnology Information. [Link]

- Google Patents. (2010).

-

Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

- Google Patents. (2013).

-

PrepChem.com. (1984). Preparation of tert-Butyl carbazate. [Link]

-

PubChem. tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

-

SpringerLink. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

ARKIVOC. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

-

James Keeler. 2D assignment of 12,14-di t butylbenzo[g]chrysene. [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. BOC Protection and Deprotection [bzchemicals.com]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2D Assignment of 12,14-ditbutylbenzo[g]chrysene [chem.ch.huji.ac.il]

- 6. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. tert-Butyl Carbazate (N-Boc-Hydrazine) | MDPI [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

The Strategic Role of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate in Modern Drug Discovery

CAS Number: 851295-78-8

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. Among these, tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate, a bespoke chemical entity, has emerged as a valuable building block. This technical guide provides an in-depth exploration of this compound, from its rational synthesis to its strategic application in the design of innovative drug candidates. We will delve into the nuanced interplay between its constituent moieties—the sterically demanding tert-butoxycarbonyl (Boc) protecting group, the reactive hydrazine linker, and the conformationally constrained cyclopropyl ring—to elucidate its significance as a key intermediate in the pharmaceutical sciences.

Introduction: Unpacking the Architectural Significance

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is a molecule meticulously designed for purpose. Its structure is a deliberate amalgamation of three key components, each imparting distinct and advantageous properties for drug development.

-

The Boc-Protected Hydrazine: The tert-butoxycarbonyl (Boc) group serves as a robust and readily cleavable protecting group for the hydrazine moiety.[1] This allows for the selective reaction of the terminal nitrogen, preventing unwanted side reactions during complex synthetic sequences.[1] The hydrazine core itself is a versatile linker, capable of forming a variety of stable bonds and participating in the construction of diverse heterocyclic systems, which are prevalent in many drug classes.[2]

-

The Cyclopropyl Moiety: The incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, improving its binding affinity to target proteins. Furthermore, the cyclopropyl group can favorably modulate physicochemical properties such as lipophilicity and aqueous solubility.

This guide will systematically deconstruct the synthesis, properties, and applications of this compound, providing a comprehensive resource for researchers leveraging its unique attributes in their drug discovery endeavors.

Synthesis and Characterization: A Deliberate Construction

The synthesis of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is a testament to the principles of modern organic synthesis, prioritizing efficiency and purity. The most logical and widely adopted synthetic strategy involves the acylation of tert-butyl carbazate with cyclopropanecarbonyl chloride.

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process, starting from commercially available precursors.

Sources

A Technical Guide to Elucidating the Mechanism of Action for tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

Abstract

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is a synthetic organic compound featuring two key pharmacophores: a strained cyclopropane ring and a Boc-protected hydrazine moiety. While this molecule is available as a research chemical and building block, its specific biological mechanism of action is not extensively documented in public literature. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for investigating its potential mechanisms. We will deconstruct the molecule based on its constituent functional groups, propose putative mechanisms grounded in established principles of medicinal chemistry, and present a detailed, step-by-step experimental roadmap for the elucidation of its molecular target and mode of inhibition. This document serves as a practical whitepaper for transforming this compound from a chemical entity into a characterized biological probe or therapeutic lead.

Introduction: Deconstructing the Molecule

The structure of tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate presents a compelling case for potential biological activity. Its design incorporates features commonly leveraged in modern drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The absence of a defined mechanism necessitates a systematic, hypothesis-driven approach to its characterization.

-

The Cyclopropane Ring: This three-membered aliphatic ring is a versatile tool in medicinal chemistry. Its rigid, three-dimensional structure can enforce a specific conformation on the molecule, which can be entropically favorable for binding to a protein target.[1][2] The cyclopropyl group is often used as a bioisosteric replacement for other common groups, such as isopropyl, gem-dimethyl, alkene, or even phenyl rings, offering improvements in metabolic stability and solubility.[3][4] Its unique electronic properties, including enhanced s-character in C-H bonds and π-character in C-C bonds, further distinguish it from simple alkanes and can critically influence target engagement.[1][3][5]

-

The Hydrazinecarboxylate Moiety: The core of this group is a hydrazine (-NH-NH-), protected by a tert-butoxycarbonyl (Boc) group. tert-Butyl carbazate is a widely used and stable intermediate in organic synthesis.[6][7][8][9] In a biological context, the Boc group may be labile, potentially being cleaved in vivo by esterases or under acidic conditions to unmask the highly reactive hydrazine functional group. Hydrazines are well-known for their ability to inhibit enzymes, often through covalent modification.[10][11][12] A primary example is the inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, where the hydrazine nucleophilically attacks the PLP cofactor to form a stable, inactive hydrazone adduct.[13][14][15][16]

Given these features, we can hypothesize that tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate may act as a prodrug that, upon activation (Boc-cleavage), inhibits a specific class of enzymes, with the cyclopropyl group dictating binding affinity and selectivity.

Part 1: A Roadmap for Experimental Elucidation of the Mechanism of Action

To systematically determine the mechanism of action (MoA), a multi-step, integrated experimental workflow is required. This process is designed as a self-validating system, where the findings of each step inform the design of the next.

Workflow Step 1: Molecular Target Identification

The foundational step is to identify the specific protein(s) to which the compound binds in a cellular context. This moves the investigation from speculation to a concrete biological hypothesis. Chemical proteomics is the most powerful approach for this objective.[17][18][19][20]

-

Probe Synthesis: The first critical task is to synthesize an affinity probe. This involves creating an analogue of the parent compound that incorporates a "clickable" handle, such as a terminal alkyne, for subsequent conjugation to a capture reagent (e.g., azide-biotin). The linker should be placed at a position that is least likely to interfere with the putative protein-binding interactions.

-

Cell Lysate Incubation: The alkyne-tagged probe is incubated with a relevant cell lysate. A competition experiment, where the lysate is pre-incubated with an excess of the original, untagged compound, must be run in parallel. This is a crucial control to ensure that the proteins identified are binding to the core pharmacophore and not the linker or tag.

-

Click Reaction & Affinity Purification: Following incubation, an azide-biotin tag is "clicked" onto the alkyne group of the probe. The biotinylated probe-protein complexes are then captured using streptavidin-coated magnetic beads.

-

Elution and Digestion: After stringent washing to remove non-specific binders, the captured proteins are eluted from the beads.

-

Mass Spectrometry Analysis: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control and the competition control are considered high-confidence binding partners.

An alternative, label-free method is the Drug Affinity Responsive Target Stability (DARTS) assay, which identifies targets by observing their stabilization and resulting resistance to protease digestion upon ligand binding.[21]

Caption: Workflow for Target Identification via Chemical Proteomics.

Workflow Step 2: Characterization of Enzyme Inhibition

Once a putative enzyme target is identified, the next phase is to characterize the nature and potency of the inhibition using purified protein.[22][23]

-

IC50 Determination: A dose-response curve is generated by measuring the enzyme's activity across a range of inhibitor concentrations. This allows for the calculation of the IC50 value, the concentration at which 50% of the enzyme's activity is inhibited.

-

Mode of Inhibition (MOI) Studies: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed, kinetic assays are performed by varying the concentrations of both the substrate and the inhibitor. Plotting the data using methods like the Lineweaver-Burk plot will reveal the MOI.[24][25] For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.

-

Assessment of Reversibility: To distinguish between reversible and irreversible inhibition, a "jump dilution" or dialysis experiment is performed. The enzyme is pre-incubated with a high concentration of the inhibitor, and then the mixture is rapidly diluted (or dialyzed) to lower the inhibitor concentration. A rapid recovery of enzyme activity indicates reversible binding, while a lack of recovery suggests irreversible, covalent inhibition.

| Parameter | Description | Experimental Output |

| IC50 | Inhibitor concentration causing 50% activity reduction. | Potency of the compound. |

| Ki | Inhibition constant, a true measure of binding affinity. | Derived from MOI studies. |

| MOI | Mechanism (e.g., competitive, non-competitive). | Reveals how inhibitor interacts relative to substrate. |

| Reversibility | Whether inhibition is covalent or non-covalent. | Determined by jump-dilution or dialysis. |

| Table 1: Key Parameters from Enzyme Kinetic Studies. |

Workflow Step 3: Biophysical Validation of Binding

Kinetic data should be complemented with direct biophysical measurements of the protein-ligand interaction. These orthogonal methods validate the binding event and provide deeper thermodynamic insights.[26][27][28]

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed as the compound is titrated into a solution of the target protein.[29][30] ITC is the gold standard as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

-

Surface Plasmon Resonance (SPR): SPR measures binding in real-time by immobilizing the target protein on a sensor chip and flowing the compound over the surface.[26][29] This method yields the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off/k_on).

-

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature (Tm) upon ligand binding. A significant increase in Tm indicates that the ligand stabilizes the protein, confirming a binding interaction. It is an excellent method for initial hit validation.[29]

Caption: Orthogonal Biophysical Methods for Binding Validation.

Workflow Step 4: Structural Elucidation of the Binding Mode

The final step is to visualize the precise, atomic-level interactions between the compound and its target. This structural information is invaluable for understanding the basis of affinity and selectivity and is essential for any future structure-based drug design efforts.

-

Crystallization: The primary challenge is to obtain high-quality crystals of the protein-inhibitor complex. This is typically achieved by co-crystallizing the purified protein in the presence of a saturating concentration of the compound.

-

Crystal Soaking: If co-crystallization proves difficult, an alternative is to grow crystals of the apo-protein first and then soak these crystals in a solution containing the inhibitor, allowing it to diffuse into the active site.[31]

-

X-ray Diffraction and Structure Solution: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. The inhibitor and the surrounding protein residues can then be modeled into this map. The final, refined structure reveals the inhibitor's binding pose, its conformation, and the network of hydrogen bonds, hydrophobic contacts, and other interactions that stabilize the complex.[32][33][34]

For very large proteins or complexes that resist crystallization, single-particle cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for high-resolution structure determination.[35]

Conclusion and Future Directions

The mechanism of action for tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate remains to be defined. However, its chemical structure, containing both a bioisosterically relevant cyclopropyl group and a latent enzyme-reactive hydrazine, provides a strong rationale for its potential as a targeted inhibitor. This guide outlines a rigorous, multi-disciplinary workflow that progresses logically from target discovery to kinetic characterization, biophysical validation, and finally, to high-resolution structural analysis. By executing this experimental roadmap, researchers can systematically uncover the molecular mechanism of this compound, providing the critical insights needed to advance it within a drug discovery program or to develop it as a selective chemical probe for studying enzyme function.

References

-

Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). Wiley Online Library. [Link]

-

Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616–624. [Link]

-

Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Profiling of Small Molecules by Chemical Proteomics. (n.d.). Springer Nature Experiments. [Link]

-

Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.). ResearchGate. [Link]

-

Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 15-38). Humana Press. [Link]

-

Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–91. [Link]

-

α-Hydrazino Acids Inhibit Pyridoxal Phosphate-Dependent Decarboxylases via "Catalytically Correct" Ketoenamine Tautomers: A Special Motif for Chemical Biology and Drug Discovery? (2025). ResearchGate. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. [Link]

-

Vasile, F., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. [Link]

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913-919. [Link]

-

α-Hydrazino Acids Inhibit Pyridoxal Phosphate-Dependent Decarboxylases via "Catalytically Correct" Ketoenamine Tautomers: A Special Motif for Chemical Biology and Drug Discovery? (2025). PubMed. [Link]

-

Tivari, R., & Parang, K. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5934-5972. [Link]

-

Protein-Ligand Interactions : Methods and Applications. (n.d.). University at Albany. [Link]

-

Tivari, R., & Parang, K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(20), 9323–9364. [Link]

-

Tian, D., & Silverman, R. B. (1995). Slow-binding inhibition of gamma-aminobutyric acid aminotransferase by hydrazine analogues. Biochemistry, 34(37), 11843–11850. [Link]

-

Munshi, S., et al. (1998). Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Acta Crystallographica Section D: Biological Crystallography, 54(5), 1053-1060. [Link]

-

Shepard, E. M., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & medicinal chemistry letters, 27(15), 3323–3327. [Link]

-

Botez, I., et al. (1994). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. The Journal of organic chemistry, 59(24), 7435–7447. [Link]

-

Benning, M. M., et al. (1998). X-ray Crystallographic Analyses of Inhibitor and Substrate Complexes of Wild-Type and Mutant 4-hydroxybenzoyl-CoA Thioesterase. Biochemistry, 37(49), 17139-17149. [Link]

-

Milano, T., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 25(7), 3929. [Link]

-

Scott, K. A., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1273-1296. [Link]

-

Rawson, S., et al. (2020). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. IUCrJ, 7(Pt 3), 446–457. [Link]

-

x-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. (2020). Europe PMC. [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2019). MDPI. [Link]

-

Datta, K., & Ghosh, J. J. (1979). Regulation of formation in vivo of pyridoxal phosphate in hydrazine-treated rats. Biochemical pharmacology, 28(17), 2591–2594. [Link]

-

Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 50, pp. 241-306). Academic Press. [Link]

-

BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). ResearchGate. [Link]

-

Aitken, R. A., & Slawin, A. M. Z. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]

-

Aitken, R. A., & Slawin, A. M. Z. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). CORE. [Link]

-

The Formation of Pyridoxal and Pyridoxal 5-Phosphate Hydrazones1. (n.d.). ACS Publications. [Link]

-

Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.). ResearchGate. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

-

Enzyme inhibitor. (n.d.). Wikipedia. [Link]

-

Singh, S., & Singh, J. (2017). Covalent Inhibition in Drug Discovery. In Advances in Protein Chemistry and Structural Biology (Vol. 109, pp. 1-28). Academic Press. [Link]

-

Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(8), 1852. [Link]

-

Ring strain. (n.d.). Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

- 6. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]

- 7. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. tert-Butyl Carbazate (N-Boc-Hydrazine) | MDPI [mdpi.com]

- 10. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. α-Hydrazino Acids Inhibit Pyridoxal Phosphate-Dependent Decarboxylases via "Catalytically Correct" Ketoenamine Tautomers: A Special Motif for Chemical Biology and Drug Discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Slow-binding inhibition of gamma-aminobutyric acid aminotransferase by hydrazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 20. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

- 23. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 26. worldscientific.com [worldscientific.com]

- 27. researchgate.net [researchgate.net]

- 28. search.library.albany.edu [search.library.albany.edu]

- 29. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. journals.iucr.org [journals.iucr.org]

- 32. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate, a compound of interest in medicinal chemistry and drug development. In the absence of directly published spectra for this specific molecule, this guide employs a foundational approach. We will first detail its synthesis from commercially available precursors, tert-butyl carbazate and cyclopropanecarbonyl chloride. Following this, we will provide a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a practical reference for researchers, offering insights into the structural elucidation of this and similar molecules.

Introduction and Rationale

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate incorporates several key structural motifs: a bulky tert-butyl protecting group, a hydrazine linker, and a cyclopropylcarbonyl moiety. This combination makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The cyclopropyl group is often used as a bioisostere for phenyl rings or other larger groups, offering improved metabolic stability and unique conformational constraints. Accurate and unambiguous characterization of this intermediate is therefore critical to ensure the integrity of subsequent synthetic steps and the final drug candidate. This guide provides the foundational spectroscopic data and interpretation required for such verification.

Synthetic Pathway

The synthesis of tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is a straightforward acylation of tert-butyl carbazate with cyclopropanecarbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride.

Caption: Synthetic route to tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Data for tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Singlet (broad) | 1H | NH -CO (Amide) |

| ~6.5-7.0 | Singlet (broad) | 1H | NH -Boc |

| ~1.5-1.8 | Multiplet | 1H | CH (Cyclopropyl) |

| ~1.45 | Singlet | 9H | C(CH ₃)₃ |

| ~0.8-1.0 | Multiplet | 4H | CH ₂ (Cyclopropyl) |

Interpretation:

-

Amide and Carbamate N-H Protons: Two broad singlets are expected for the two N-H protons, appearing downfield due to the deshielding effects of the adjacent carbonyl groups. Their broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

tert-Butyl Protons: A sharp, intense singlet integrating to nine protons is predicted around 1.45 ppm. This is a characteristic signal for the chemically equivalent methyl protons of the tert-butyl group.[1]

-

Cyclopropyl Protons: The cyclopropyl protons will exhibit a more complex splitting pattern due to geminal and vicinal coupling. The methine proton (CH) will be a multiplet further downfield due to its proximity to the carbonyl group. The four methylene protons (CH₂) will appear as a multiplet at a higher field.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Data for tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~173 | Quaternary | C =O (Amide) |

| ~157 | Quaternary | C =O (Carbamate) |

| ~81 | Quaternary | C (CH₃)₃ |

| ~28 | Primary | C(C H₃)₃ |

| ~13 | Tertiary | C H (Cyclopropyl) |

| ~8 | Secondary | C H₂ (Cyclopropyl) |

Interpretation:

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The amide carbonyl carbon is typically found around 173 ppm, while the carbamate carbonyl carbon will be slightly upfield around 157 ppm.[1]

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 81 ppm, and the three equivalent methyl carbons will give a single, more intense signal around 28 ppm.[1]

-

Cyclopropyl Carbons: The methine carbon of the cyclopropyl ring will appear around 13 ppm, and the two equivalent methylene carbons will be at a higher field, around 8 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300-3400 | Medium | N-H Stretch |

| ~2980 | Medium-Strong | C-H Stretch (sp³) |

| ~1720 | Strong | C=O Stretch (Carbamate) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~1250, ~1160 | Strong | C-O Stretch |

Interpretation:

-

N-H Stretching: A medium intensity band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide and carbamate groups.

-

C-H Stretching: Strong absorptions around 2980 cm⁻¹ are characteristic of the sp³ C-H stretching of the tert-butyl and cyclopropyl groups.

-

Carbonyl Stretching: Two strong, distinct C=O stretching bands will be present. The carbamate carbonyl will absorb at a higher wavenumber (~1720 cm⁻¹) compared to the amide carbonyl (~1680 cm⁻¹). This difference is a key diagnostic feature.

-

Amide II Band: A medium intensity band around 1530 cm⁻¹ is expected for the N-H bending vibration of the secondary amide.

-

C-O Stretching: Strong bands corresponding to the C-O stretching of the carbamate will be observed around 1250 and 1160 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Table 4: Predicted Mass Spectrometry Data for tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

| m/z | Proposed Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 144 | [M - C₄H₈]⁺ |

| 101 | [Boc-NH]⁺ |

| 69 | [Cyclopropylcarbonyl]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 200. A prominent fragmentation pattern in molecules containing a tert-butyl group is the loss of isobutylene (56 Da), leading to a peak at m/z 144. The tert-butyl cation itself is very stable and will likely be observed as a base peak at m/z 57. Other expected fragments include the cyclopropylcarbonyl cation at m/z 69 and the Boc-NH fragment at m/z 101.

Caption: Predicted fragmentation pathway in Mass Spectrometry.

Experimental Protocols

Synthesis of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

This protocol is adapted from standard procedures for amide synthesis.[1]

-

Dissolve tert-butyl carbazate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer. Samples should be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The choice of ionization method will depend on the desired fragmentation pattern and the stability of the molecular ion.

Conclusion

This technical guide has provided a comprehensive, predictive overview of the essential spectroscopic data for the characterization of tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The provided protocols offer a reliable starting point for its preparation and analysis in a laboratory setting.

References

-

PubChem. tert-Butyl carbazate. National Center for Biotechnology Information. [Link]

-

PubChem. Cyclopropanecarbonyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-di-tert-butylcarbazate. National Center for Biotechnology Information. [Link]

-

MDPI. tert-Butyl Carbazate (N-Boc-Hydrazine). [Link]

-

NIST. Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. [Link]

Sources

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate molecular weight and formula

An In-Depth Technical Guide to tert-Butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate, a key chemical intermediate for researchers, scientists, and drug development professionals. This diacylhydrazine derivative, featuring a strategic Boc-protecting group and a cyclopropyl moiety, serves as a versatile building block in modern organic synthesis and medicinal chemistry. This document details its core molecular profile, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its applications in the broader context of drug discovery. Safety, handling, and data interpretation are also discussed to provide a complete, field-ready resource.

Core Molecular Profile

tert-Butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate (also known as N'-(tert-butoxycarbonyl)-N-(cyclopropanecarbonyl)hydrazide) is a bifunctional organic molecule. Its structure is characterized by a central hydrazine linker acylated on both nitrogen atoms. One nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide and organic synthesis that is stable under a wide range of conditions but easily removable under mild acidic treatment. The second nitrogen is acylated with a cyclopropanecarbonyl group. The presence of the cyclopropyl ring is a valuable feature in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, or modulate the conformational properties of a molecule.

| Identifier | Value |

| IUPAC Name | tert-butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate |

| CAS Number | 851295-78-8[1] |

| Molecular Formula | C₉H₁₆N₂O₃ |

| Molecular Weight | 216.24 g/mol |

| SMILES | C1CC1C(=O)NNC(=O)OC(C)(C)C |

| InChI Key | SBPJNWSPIHKNTV-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound involves the selective acylation of tert-butyl carbazate. This precursor provides a readily available nucleophilic hydrazine nitrogen for reaction with an activated carboxylic acid derivative, such as an acyl chloride.

Synthetic Workflow Diagram

The synthesis is a straightforward, single-step acylation reaction.

Detailed Experimental Protocol

This protocol describes the N-acylation of tert-butyl carbazate with cyclopropanecarbonyl chloride.

Materials:

-

tert-Butyl carbazate (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl carbazate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent potential side reactions.

-

Addition of Acyl Chloride: Add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes. The slight excess of the acyl chloride ensures complete consumption of the starting carbazate.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid and HCl salt), and then with brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Expertise & Causality: Why This Protocol Works

-

Choice of Precursor : tert-Butyl carbazate is an ideal starting material.[2][3][4] The Boc group renders the adjacent nitrogen electron-deficient and less nucleophilic due to resonance, directing the acylation to the terminal -NH₂ group.

-

Base Selection : A non-nucleophilic organic base like triethylamine is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] This prevents the protonation of the starting hydrazine (which would deactivate it) and avoids unwanted side reactions with the acyl chloride.

-

Solvent and Temperature Control : Anhydrous dichloromethane is a common choice as it is aprotic and effectively dissolves the reactants without participating in the reaction. Performing the initial addition at 0 °C mitigates the high reactivity of the acyl chloride, ensuring a controlled and selective reaction.[6]

Applications in Research and Drug Development

While specific applications of tert-butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate are often proprietary or part of larger synthetic schemes, the N,N'-diacylhydrazine scaffold is of significant interest in medicinal chemistry.[7][8] These structures act as conformationally constrained peptide bond mimetics and are excellent platforms for creating compounds with diverse biological activities.[9]

Potential Roles:

-

Intermediate for Heterocycle Synthesis: Diacylhydrazines are well-established precursors for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are privileged scaffolds in drug discovery.[7][8]

-

Bioactive Scaffolds: The core hydrazine structure is found in numerous pharmaceuticals.[10] Diacylhydrazine derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[9][11]

-

Fragment-Based Drug Design: This molecule can serve as a valuable fragment for screening against biological targets, combining the rigid cyclopropyl group with the hydrogen-bond donating and accepting capabilities of the diacylhydrazine core.

Logical Relationship Diagram

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for handling diacylhydrazine derivatives and acylating agents should be followed.

| Parameter | Guideline |

| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, away from strong oxidizing agents and moisture. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

The precursors, such as acyl chlorides, are corrosive and react violently with water. tert-Butyl carbazate can be an irritant. Appropriate care must be taken when handling all materials involved in the synthesis.

References

-

Gomha, S. M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7220. Available at: [Link]

-

Carpino, L. A. (1964). t-BUTYL AZODIFORMATE. Organic Syntheses, 44, 20. Available at: [Link]

-

Crysdot. (n.d.). tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate. Crysdot. Available at: [Link]

-

Kim, H. Y., et al. (2008). Phase-Transfer Catalytic Aza-Michael Addition of tert-Butyl benzyloxycarbamate to Electron-Deficient Olefins. Chemical Communications. Available at: [Link]

-

Wikipedia. (2024). Hydrazine. Wikipedia. Available at: [Link]

-

Baashen, M. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Chemistry, 25(12), 1394-1403. Available at: [Link]

-

Kos, J., et al. (2021). Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents. European Journal of Medicinal Chemistry, 219, 113437. Available at: [Link]

-

ResearchGate. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. ResearchGate. Available at: [Link]

-

Pope, B. M., & Yamamoto, Y. (1973). Carbazic acid, tert-butyl ester. Organic Syntheses, 5, 166. Available at: [Link]

- Google Patents. (2010). CN101823986A - Preparation method for tert-butyl carbazate.

- Google Patents. (2013). CN102911084A - Preparation method of tert-butyl carbazate.

-

Moody, C. J., & Rees, C. W. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. Available at: [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl Carbazate. Pharmaffiliates. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 870-46-2|tert-Butyl hydrazinecarboxylate|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrazine - Wikipedia [en.wikipedia.org]

- 11. Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate, a specialized bifunctional building block for pharmaceutical research and development. We will explore its core chemical principles, synthesis, and strategic applications, focusing on its role as a Boc-protected hydrazine. This document details its value in introducing the metabolically robust cyclopropanecarbonyl hydrazide moiety into advanced molecular scaffolds. Included are detailed experimental protocols, mechanistic diagrams, and safety guidelines tailored for researchers, chemists, and drug development professionals.

Introduction: The Strategic Imperative for Advanced Hydrazine Synthons

Hydrazine derivatives are fundamental precursors in the synthesis of a vast array of nitrogen-containing heterocycles, which form the core of countless therapeutic agents.[1][2] The inherent reactivity of the hydrazine moiety (-NHNH₂) allows for its elaboration into pharmacologically significant structures such as pyrazoles, indoles, and triazoles.[3] However, this same reactivity necessitates a robust strategy of chemical protection and deprotection to achieve selective transformations in multi-step syntheses.

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to mask the nucleophilicity of amines and hydrazines.[4][5] Its key advantage lies in its stability under a wide range of basic and nucleophilic conditions, coupled with its clean and efficient removal under mild acidic conditions, making it an excellent orthogonal protecting group.[4][6]

Simultaneously, the incorporation of strained ring systems, particularly the cyclopropyl group, has become a powerful tactic in drug design.[7] The cyclopropane ring imparts conformational rigidity, can enhance metabolic stability, and improves binding affinity by offering a unique three-dimensional vector for substituents.[7]

Tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate emerges at the intersection of these principles. It is a high-value reagent that delivers both a protected hydrazine for controlled, sequential reactions and a desirable cyclopropyl motif, streamlining the synthesis of complex drug candidates.

Physicochemical Properties and Characterization

The accurate identification and characterization of this reagent are paramount for its effective use.

| Property | Value | Source |

| CAS Number | 851295-78-8 | [8] |

| Molecular Formula | C₉H₁₆N₂O₃ | |

| Molecular Weight | 200.24 g/mol | |

| Appearance | White to off-white solid | Inferred |

| SMILES | O=C(NNC(OC(C)(C)C)=O)C1CC1 |

Spectroscopic Profile:

-

¹H NMR (CDCl₃, 400 MHz): δ ~8.0-8.5 (br s, 1H, -NH-Boc), δ ~7.0-7.5 (br s, 1H, -NH-Acyl), δ 1.48 (s, 9H, -C(CH₃)₃), δ 1.50-1.60 (m, 1H, cyclopropyl-CH), δ 0.90-1.10 (m, 4H, cyclopropyl-CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~173 (C=O, acyl), δ ~157 (C=O, Boc), δ 81.5 ((CH₃)₃C ), δ 28.3 ((C H₃)₃C), δ ~12 (cyclopropyl-CH), δ ~8 (cyclopropyl-CH₂).

-

IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1725 (C=O stretch, Boc), ~1680 (C=O stretch, amide), ~1160 (C-O stretch).

Synthesis and Retrosynthetic Analysis

The synthesis of tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate can be approached from two primary retrosynthetic pathways. The preferred route involves the acylation of a commercially available protected hydrazine, which is generally more efficient and higher-yielding.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol 1: Synthesis via Acylation of tert-Butyl Carbazate (Recommended)

This method leverages the nucleophilicity of the terminal nitrogen on tert-butyl carbazate to react with an acyl chloride. The causality for this choice is the high reactivity of the acyl chloride and the ready availability of the starting Boc-hydrazine.

Caption: Workflow for the synthesis via acylation.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl carbazate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Add triethylamine (1.2 eq) to act as a base, scavenging the HCl byproduct.

-

Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the exothermic reaction.

-

Acylation: Add cyclopropanecarbonyl chloride (1.05 eq) dropwise via syringe over 20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis via Boc Protection

This alternative involves protecting the pre-formed cyclopropanecarbonyl hydrazide. A notable advantage here is the potential to use a solvent-free method, which aligns with green chemistry principles.[6][9][10]

Step-by-Step Methodology:

-

Preparation: Synthesize or procure cyclopropanecarbonyl hydrazide. This can be achieved by reacting ethyl cyclopropanecarboxylate with hydrazine hydrate.[11]

-

Solvent-Free Protection: In a round-bottom flask, gently melt di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) by warming to ~30 °C.

-

Reaction: To the molten Boc₂O, add the cyclopropanecarbonyl hydrazide (1.0 eq) portion-wise with vigorous stirring. The reaction is often exothermic and accompanied by gas evolution (CO₂). Maintain the temperature near ambient conditions.[6]

-

Completion: Monitor the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), the reaction is complete.

-

Isolation: The product often solidifies upon completion. It can be purified by direct recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or used directly after removing any volatiles under vacuum.[6]

Core Application: A Controlled Gateway to Hydrazide Chemistry

The primary function of this molecule is to act as a stable, storable precursor to the reactive cyclopropanecarbonyl hydrazide. This is achieved through a controlled deprotection step.

Mechanism of Boc Deprotection

The Boc group is cleaved under acidic conditions. The mechanism involves initial protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and gaseous CO₂, driving the reaction to completion.[5][12][13]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Potential Pitfall: Alkylation by t-Butyl Cation The generated tert-butyl cation is an electrophile and can alkylate nucleophilic residues (e.g., tryptophan, methionine) on a substrate.[12] In sensitive applications, scavengers like triisopropylsilane (TIS) or water can be added to trap this cation.

Experimental Protocol: Boc Deprotection

-

Setup: Dissolve tert-butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate (1.0 eq) in DCM (~0.1 M) in a round-bottom flask.

-

Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. Gas evolution will be observed.

-

Reaction: Stir the mixture for 1-2 hours at room temperature. Monitor by TLC until the starting material is fully consumed.

-

Isolation: Remove the DCM and excess TFA under reduced pressure (co-evaporating with a solvent like toluene can aid in complete TFA removal). The resulting product is typically the TFA salt of the deprotected hydrazide, which can be used directly or neutralized with a mild base (e.g., NaHCO₃) and extracted.

Downstream Synthetic Applications

Once deprotected, the resulting hydrazide is a versatile intermediate.

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. psvmkendra.com [psvmkendra.com]

- 3. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate - 楚肽生物科技 [apeptides.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. youtube.com [youtube.com]

Unlocking the Synthetic Potential of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate: A Guide to Derivatization Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate stands as a versatile and strategically important building block in modern medicinal chemistry. Its unique structural composition, featuring a stable cyclopropyl motif, a reactive hydrazine core, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, offers a rich landscape for synthetic exploration. This guide provides an in-depth analysis of the molecule's reactivity and outlines field-proven protocols for the synthesis of key derivatives, including medicinally relevant heterocyclic scaffolds such as pyrazoles and 1,3,4-oxadiazoles. By explaining the causality behind experimental choices and grounding methodologies in authoritative references, this document serves as a practical resource for researchers aiming to leverage this scaffold in drug discovery and development programs.

Introduction: The Core Scaffold

At the heart of our discussion is tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate, a bifunctional molecule designed for synthetic utility. The presence of the cyclopropyl ring is of particular interest, as this strained carbocycle is a well-recognized feature in numerous approved drugs, where it often enhances metabolic stability, binding affinity, and membrane permeability. The Boc-protected hydrazine moiety serves as a masked nucleophile, providing a stable, crystalline solid that is easily handled while setting the stage for subsequent, controlled transformations.

The strategic placement of the Boc group on the nitrogen adjacent to the carbonyl (N-1) sterically and electronically deactivates it, directing synthetic modifications towards the terminal, more nucleophilic nitrogen (N-2). This inherent selectivity is fundamental to its utility as a reliable synthetic intermediate.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Source |

| CAS Number | 851295-78-8 | [1] |

| Molecular Formula | C₉H₁₆N₂O₃ | Custom Calculation |

| Molecular Weight | 200.24 g/mol | Custom Calculation |

| Appearance | White to off-white solid | |

| Melting Point | 37-42 °C | |

| Boiling Point | 63-65 °C @ 0.1 mmHg |

Reactivity and Strategic Considerations

The synthetic potential of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is dictated by three primary functional zones. Understanding the interplay between these zones is critical for designing successful derivatization campaigns.

Caption: Key reactive and functional zones of the core scaffold.

-

The Terminal Hydrazine Nitrogen (N-2): This is the most nucleophilic site in the molecule. It readily participates in condensation reactions with carbonyl compounds to form hydrazones, acylation with acid chlorides or anhydrides to yield diacylhydrazines, and alkylation reactions.

-

The Boc Protecting Group: This group is stable under basic and mild nucleophilic conditions, allowing for selective chemistry at the N-2 position.[2] Its primary role is to be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), unmasking the N-1 nitrogen and opening a new avenue for derivatization.[3][4][5]

-

The Cyclopropylcarbonyl Moiety: This group is generally robust. The carbonyl offers a site for reduction, but its main purpose is to serve as a stable structural component that will be part of the final derivative, conferring its desirable physicochemical properties.

Synthetic Pathways to High-Value Derivatives

The true power of this building block lies in its ability to serve as a precursor to a variety of complex molecules, particularly five-membered heterocycles, which are privileged structures in medicinal chemistry.

Caption: Major synthetic pathways from the core scaffold.

Synthesis of Cyclopropyl-Pyrazoles via Knorr Cyclocondensation

Pyrazoles are a cornerstone of many therapeutic agents, known for a wide range of biological activities.[6] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and highly reliable method for their construction, often referred to as the Knorr pyrazole synthesis.[7]

Causality: The reaction proceeds via initial condensation of the terminal N-2 amine with one of the carbonyls to form a hydrazone intermediate. Subsequent intramolecular attack of the remaining enol or enamine onto the second carbonyl, followed by dehydration, yields the aromatic pyrazole ring. Using the Boc-protected hydrazine ensures that the reaction occurs regioselectively.

Experimental Protocol: Synthesis of tert-Butyl 2-(3-cyclopropyl-5-methyl-1H-pyrazol-1-yl)acetate (Illustrative Example)

-

To a solution of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate (1.0 eq) in ethanol (0.2 M), add acetylacetone (1.1 eq). The choice of ethanol is based on its ability to dissolve both reactants and facilitate proton transfer.

-

Add a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes both the initial imine formation and the final dehydration step.

-

Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. This removes the acidic catalyst and any unreacted dicarbonyl compound.

-